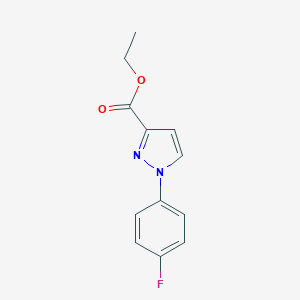

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZFFTSKRYLRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556329 | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115342-25-1 | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus is on the robust and widely adopted Knorr-type cyclocondensation reaction, detailing the mechanistic underpinnings, experimental protocols, and considerations for regioselectivity. Alternative synthetic strategies are also explored to provide a well-rounded perspective for researchers and drug development professionals. This document is structured to deliver not only procedural steps but also the causal logic behind experimental choices, ensuring a deep, actionable understanding of the synthesis.

Introduction

The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The presence of the pyrazole nucleus is a hallmark of several blockbuster drugs, including the COX-2 inhibitor Celecoxib® and the anti-obesity agent Rimonabant, underscoring its therapeutic relevance.[2] The ability to readily functionalize the pyrazole ring at multiple positions makes it an ideal template for library synthesis and lead optimization campaigns.

Target Molecule Profile: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a key synthetic intermediate. The 1-(4-fluorophenyl) moiety is a common feature in bioactive molecules, where the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[3] The ethyl ester at the 3-position provides a versatile chemical handle for further elaboration into amides, carboxylic acids, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

Primary Synthetic Strategy: Knorr-Type Cyclocondensation

The most reliable and frequently employed method for constructing the 1,3-disubstituted pyrazole core of the target molecule is the Knorr pyrazole synthesis.[4][5] This classic reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent), followed by cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Mechanistic Rationale

The Knorr synthesis is a powerful ring-forming reaction driven by the formation of a stable aromatic system. The general mechanism proceeds through several key steps:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine (the more nucleophilic one, if substituted) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4]

-

Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[4][7]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]

This sequence provides a direct and often high-yielding route to polysubstituted pyrazoles.[8]

Key Reagents and Justification

To achieve the specific substitution pattern of the target molecule, a careful selection of starting materials is paramount.

-

Hydrazine Source: 4-Fluorophenylhydrazine (or its more stable hydrochloride salt) is the logical choice. This reagent directly installs the required 4-fluorophenyl group at the N1 position of the pyrazole ring.

-

1,3-Dielectrophile Source: To generate the ethyl ...-3-carboxylate moiety, a β-ketoester or a related 1,3-dielectrophile is required. A highly effective and common precursor is diethyl 2-(ethoxymethylene)malonate or the intermediate formed from the reaction of diethyl oxalate and an appropriate ketone.[9] For this synthesis, we will focus on the reaction between 4-fluorophenylhydrazine and a suitable 1,3-dicarbonyl compound that can be generated in situ or used directly. A common strategy involves the Claisen condensation of an acetate with diethyl oxalate to form a dioxobutanoate intermediate.[9]

The overall reaction scheme is a classic example of heterocyclic synthesis, combining fundamental carbonyl chemistry with a cyclization event.

Caption: Overall synthetic transformation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate based on established methodologies for analogous pyrazole syntheses.[9]

Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate intermediate

This step is often the precursor to the main cyclization. However, a more direct approach using a commercially available dicarbonyl is often preferred for efficiency. For the purpose of this guide, we will detail the cyclocondensation step assuming a suitable 1,3-dicarbonyl precursor is available, such as ethyl 2-formyl-3-oxobutanoate sodium salt.

Cyclocondensation to form Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: Add the 1,3-dicarbonyl precursor, for instance, ethyl 2-(ethoxymethylene)-2-cyanoacetate (1.0 eq), to the suspension. If using the hydrochloride salt of the hydrazine, a mild base like sodium acetate (1.1 eq) may be added to liberate the free hydrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Data Summary

| Parameter | Value/Condition | Rationale |

| Hydrazine Source | 4-Fluorophenylhydrazine HCl | Stable, commercially available precursor for the N1-aryl group. |

| Dicarbonyl Source | Diethyl (ethoxymethylene)malonate | Highly reactive and directs regioselectivity effectively. |

| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate proton transfer steps in the mechanism. |

| Temperature | Reflux (80-100 °C) | Provides sufficient energy to overcome activation barriers for condensation and dehydration. |

| Reaction Time | 2-6 hours | Typical duration for Knorr-type cyclizations; should be monitored by TLC. |

| Purification | Recrystallization/Chromatography | Standard methods to achieve high purity required for subsequent steps. |

Mechanistic Deep Dive & Regioselectivity

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomers is a critical consideration.[2][10] The reaction between 4-fluorophenylhydrazine and a precursor like ethyl 2,4-dioxobutanoate presents such a challenge.

The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. Generally, the more electrophilic carbonyl (the ketone) is attacked preferentially by the terminal nitrogen of the hydrazine. The subsequent intramolecular cyclization involves the other nitrogen atom attacking the remaining carbonyl (the ester), leading to the desired 3-carboxylate isomer after dehydration.

Caption: Mechanism of the Knorr pyrazole synthesis.

Alternative Synthetic Routes

While the Knorr synthesis is the workhorse for this transformation, other methods offer alternative approaches.

From α,β-Unsaturated Systems

The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a common route to pyrazolines.[11] These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles.[3][12] For the target molecule, this would involve reacting 4-fluorophenylhydrazine with an appropriate α,β-unsaturated ester.

1,3-Dipolar Cycloaddition

A more modern approach involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[10] For example, the reaction of ethyl diazoacetate with 1-ethynyl-4-fluorobenzene, often catalyzed by a metal such as copper or ruthenium, could potentially form the desired pyrazole scaffold. This method can offer excellent control over regioselectivity.

Caption: Comparison of synthetic approaches.

Characterization and Validation

To ensure the integrity of the synthesized ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a full suite of analytical techniques is required. This self-validating system confirms the structure and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework, showing characteristic shifts for the aromatic protons of the fluorophenyl group, the pyrazole ring proton, and the ethyl ester moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the molecule, confirming the correct molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the C=O stretch of the ester (typically around 1720-1740 cm⁻¹) and C-F bond vibrations.

Conclusion

The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is most effectively and reliably achieved through the Knorr pyrazole synthesis. This method, which utilizes the cyclocondensation of 4-fluorophenylhydrazine with a suitable 1,3-dicarbonyl compound, is a high-yielding, scalable, and well-understood transformation. By carefully selecting reagents and controlling reaction conditions, researchers can manage regioselectivity to produce this valuable synthetic intermediate with high purity. The availability of alternative routes, such as those involving α,β-unsaturated systems or cycloadditions, provides additional flexibility for specialized applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. name-reaction.com [name-reaction.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the physicochemical properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the causality behind experimental choices and the implications of these properties in a research and development context. The pyrazole scaffold is a well-established privileged structure in drug design, known for its metabolic stability and ability to participate in hydrogen bonding, making a thorough understanding of its derivatives crucial for the development of novel therapeutics.[1]

Molecular Identity and Structural Characteristics

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a disubstituted pyrazole with a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position. The presence and positions of these substituents are critical in defining the molecule's electronic and steric properties, which in turn govern its interactions with biological targets and its overall physicochemical profile.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 115342-25-1 | |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | |

| Molecular Weight | 234.23 g/mol |

The fluorophenyl group, in particular, can significantly influence properties such as lipophilicity and metabolic stability, making this class of compounds attractive for medicinal chemistry programs.

Predicted and Estimated Physicochemical Properties

In the absence of comprehensive experimental data for this specific molecule, a combination of data from closely related analogs and computational predictions provides valuable initial insights into its physicochemical profile.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Experimental Protocol Overview |

| Melting Point | Estimated: 154-160 °C (for regioisomer) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point | Not available | Not typically determined for solid compounds of this nature. |

| Aqueous Solubility | Predicted to be low | Shake-flask method (OECD 105) or Potentiometric Titration |

| pKa | Not available | Potentiometric Titration, UV-Vis Spectroscopy, or Capillary Electrophoresis |

| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP: 2.5 | Shake-flask method (OECD 107) or HPLC-based methods |

Melting Point: A Marker of Purity and Stability

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). A temperature program is set with a defined heating rate, typically 10 °C/min.

-

Analysis: The sample and a reference pan are heated, and the difference in heat flow required to maintain them at the same temperature is measured. The melting point is determined as the onset or peak of the endothermic melting transition.

The sharpness of the melting peak can also provide an indication of sample purity.

Lipophilicity (LogP): A Key Determinant of Pharmacokinetics

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). A predicted XlogP of 2.5 suggests that ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a moderate degree of lipophilicity. This value falls within the range often considered favorable for oral bioavailability.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for LogP determination.

-

System Preparation: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases, and the two phases are mixed in a flask and shaken until equilibrium is reached.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination.

Aqueous Solubility: Impact on Dissolution and Absorption

The aqueous solubility of a compound is a critical factor for its absorption from the gastrointestinal tract. Based on its predicted LogP and crystalline nature, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibration: An excess of the solid compound is added to a flask containing water or a buffer of a specific pH.

-

Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Ionization Constant (pKa): Influence of pH on Solubility and Permeability

The pyrazole ring is weakly basic. The pKa of the conjugate acid of the pyrazole ring is a key parameter as it determines the ionization state of the molecule at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of the compound is prepared in water or a co-solvent system.

-

Titration: The solution is titrated with a standardized acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous structural confirmation and quality control of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the pyrazole ring protons, and the ethyl group protons of the ester. The coupling patterns of the fluorophenyl protons will be indicative of a para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms of the pyrazole ring, the fluorophenyl ring (with characteristic C-F coupling), the ester carbonyl, and the ethyl group will all have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

C=O stretching of the ester group (around 1700-1730 cm⁻¹)

-

C=N and C=C stretching of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region)

-

C-F stretching of the fluorophenyl group (typically in the 1100-1300 cm⁻¹ region)

-

C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Stability and Reactivity Considerations

The pyrazole ring is generally considered to be chemically stable and resistant to many common reagents. The presence of the electron-withdrawing fluorophenyl and ethyl carboxylate groups is expected to influence the reactivity of the pyrazole ring. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The stability of the compound under various conditions (e.g., temperature, pH, light) should be systematically evaluated during drug development.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit different physicochemical properties, including solubility and stability. A thorough polymorph screen, using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), is recommended for any solid-state drug candidate.

Conclusion

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate possesses a physicochemical profile that makes it an interesting scaffold for further investigation in drug discovery. Its moderate lipophilicity and the presence of a metabolically stable pyrazole core are desirable features. However, its anticipated low aqueous solubility may present formulation challenges that would need to be addressed. This guide provides a foundational understanding of its key physicochemical properties and outlines the standard experimental procedures for their determination, offering a valuable resource for researchers working with this and related compounds.

References

-

Kumar, V., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2035-2057. [Link]

Sources

A Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the field of medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have established them as privileged scaffolds in drug design and development. This guide focuses on a specific, promising derivative: ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 115342-25-1). The strategic introduction of a 4-fluorophenyl group at the N1 position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of considerable interest for researchers and scientists in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, characterization, and potential therapeutic applications, offering a technical resource for professionals engaged in the pursuit of novel therapeutics.

Core Molecular Attributes

A clear understanding of the fundamental properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 115342-25-1 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | CymitQuimica[1] |

| Molecular Weight | 234.23 g/mol | CymitQuimica[1] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically ≥95% | CymitQuimica[1] |

Synthesis and Mechanism

The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be approached through several established methods for pyrazole ring formation. A highly plausible and efficient method involves the coupling of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. One such strategic approach is the copper-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation

A likely synthetic route involves the N-arylation of ethyl pyrazole-3-carboxylate with 1-fluoro-4-iodobenzene. This reaction is typically catalyzed by a copper(I) salt in the presence of a ligand and a base.

Caption: Proposed synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Experimental Protocol: N-Arylation of Ethyl Pyrazole-3-carboxylate

This protocol is a representative procedure based on established copper-catalyzed N-arylation reactions of pyrazoles.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

1-Fluoro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

(1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane (ligand)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To a dry reaction vessel, add ethyl 1H-pyrazole-3-carboxylate, 1-fluoro-4-iodobenzene, copper(I) iodide, (1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane, and potassium carbonate.

-

Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 110°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the 4-fluorophenyl ring and the pyrazole ring. The protons on the fluorophenyl ring will likely appear as multiplets due to fluorine-proton coupling.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the carbons of the 4-fluorophenyl and pyrazole rings. The carbons of the fluorophenyl ring will show splitting due to carbon-fluorine coupling.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon.

-

Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-F Stretch: An absorption band for the carbon-fluorine bond of the fluorophenyl group.

-

C=N and C=C Stretches: Absorption bands corresponding to the pyrazole ring.

-

C-H Stretches: Bands for the aromatic and aliphatic C-H bonds.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a 4-fluorophenyl substituent can enhance metabolic stability and receptor binding affinity, making ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate a valuable building block for the synthesis of novel therapeutic agents.

Workflow for Investigating Biological Activity

Caption: Workflow for exploring the therapeutic potential of the title compound.

Potential therapeutic areas for derivatives of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate include:

-

Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.

-

Anticancer Agents: Many pyrazole-containing compounds have shown potent anticancer activity.

-

Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Disorders: Pyrazole derivatives have been investigated for their potential in treating a range of CNS disorders.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a promising heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is achievable through established methodologies, and its structural features suggest a favorable profile for the development of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this compound, intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

-

Angene Chemical. (2025, September 3). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Wei, Y., et al. (2006). Synthesis and biological evaluation of novel ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2795-2799.

- Xia, Y., et al. (2007). Synthesis and antitumor activity of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4163-4167.

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate molecular structure

An In-Depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

This guide provides a comprehensive technical overview of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core aspects of its molecular structure, synthesis, and characterization, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] This versatility has led to the development of several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic potential of this heterocyclic system.[1]

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₁FN₂O₂, Molecular Weight: 234.23 g/mol ) is a specific derivative that has garnered attention as a versatile building block in the synthesis of more complex pharmaceutical agents.[6] The presence of the 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position provides distinct opportunities for molecular interactions and further chemical modifications, making it a valuable starting material for drug discovery campaigns. This guide aims to provide a detailed exploration of its molecular architecture, plausible synthetic routes, and comprehensive spectroscopic characterization.

Molecular Structure and Conformational Analysis

The molecular structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is characterized by three key functional components: the central pyrazole ring, the N1-substituted 4-fluorophenyl ring, and the C3-substituted ethyl carboxylate group.

Caption: Key structural components of the title molecule.

Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[1] A plausible and efficient route to the title compound is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Formation of a Chalcone Intermediate: A Claisen-Schmidt condensation between a substituted acetophenone and an appropriate aldehyde.

-

Cyclization with Hydrazine: The reaction of the resulting chalcone with 4-fluorophenylhydrazine to form the pyrazole ring.

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol (Hypothetical and Based on Analogous Syntheses)

The following protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-3-carboxylates.[9][10]

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 4-fluoroacetophenone dropwise at 0 °C.

-

After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Causality: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the crude 1,3-dicarbonyl intermediate in glacial acetic acid or ethanol.

-

Add an equimolar amount of 4-fluorophenylhydrazine hydrochloride to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Causality: The acidic medium of glacial acetic acid facilitates the condensation reaction between the hydrazine and the dicarbonyl compound, leading to the formation of the thermodynamically stable pyrazole ring.

Spectroscopic Analysis and Characterization

The structural elucidation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate relies on a combination of spectroscopic techniques. The following table summarizes the expected data based on the molecular structure and analysis of closely related compounds.[9][11]

| Technique | Expected Observations |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons of the 4-fluorophenyl ring (two doublets of doublets), and two distinct singlets for the pyrazole ring protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and distinct signals for the carbons of the pyrazole and 4-fluorophenyl rings. The carbon attached to the fluorine will show a characteristic large coupling constant. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester, C=N stretching of the pyrazole ring, and C-F stretching of the fluorophenyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

Ethyl group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -CH₂-).

-

Pyrazole ring: Two singlets, one around δ 6.8 ppm (1H, H-4) and another around δ 8.2 ppm (1H, H-5).

-

4-Fluorophenyl ring: Two multiplets resembling doublets of doublets between δ 7.2 and 7.8 ppm (4H, Ar-H).

-

-

¹³C NMR (predicted):

-

Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-CH₂-).

-

Ester carbonyl: A peak around δ 162 ppm.

-

Pyrazole ring: Carbons in the region of δ 110-150 ppm.

-

4-Fluorophenyl ring: A characteristic signal for the carbon attached to fluorine around δ 160-165 ppm with a large ¹JC-F coupling constant, and other aromatic carbons between δ 115-140 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups:

-

~1720 cm⁻¹: Strong C=O stretching vibration of the ethyl ester.

-

~1590-1610 cm⁻¹: C=N stretching vibration of the pyrazole ring.

-

~1500-1520 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1230 cm⁻¹: C-O stretching of the ester.

-

~1100-1150 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 234. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29) from the ester moiety.

Applications in Drug Discovery

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the ester group allows for straightforward derivatization to amides, hydrazides, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

Caption: Derivatization potential for exploring biological activity.

The 4-fluorophenyl group is a common feature in many bioactive molecules. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions. Pyrazole-containing compounds have been investigated for a wide range of therapeutic targets, including but not limited to:

-

Anti-inflammatory agents: Inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer agents: Targeting various kinases and signaling pathways.

-

Antimicrobial agents: Disrupting microbial growth and replication.

The structural features of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate make it an attractive starting point for the design and synthesis of novel inhibitors for these and other important biological targets.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

- Patel, R. V., et al. (2014). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 4(2), 139-145.

-

Jacimovic, Z. K., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 291-292. [Link]

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]

- Bhat, M. A., et al. (2021). Medicinally important pyrazole derivatives.

- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696-1712.

-

Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511. [Link]

- Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

-

Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-41. [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Sapkota, K. R., Anand, V., & Rai, H. C. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal, 6(1).

-

Chemical Shifts. (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-yl]-, ethyl ester. Retrieved from [Link]

-

Semeraro, M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [Link]

Sources

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate [cymitquimica.com]

- 7. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 11. rsc.org [rsc.org]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions, often serving as bioisosteres for amides and other functional groups. The specific compound of interest, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, embodies a "privileged scaffold" – a molecular framework that is recurrently found in active pharmaceutical ingredients. The strategic placement of the 4-fluorophenyl group at the N1 position and the ethyl carboxylate at the C3 position creates a molecule with a defined three-dimensional structure and electronic profile, ripe for exploration in drug development programs.

This guide provides an in-depth technical analysis of the key spectroscopic data essential for the unambiguous structural elucidation and characterization of this compound. We will delve into the causality behind the experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

Before delving into the spectroscopic analysis, it is crucial to visualize the molecular architecture of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Figure 1: Molecular structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.[3] For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides the most definitive structural proof.

Experimental Protocol: NMR

-

Sample Preparation: Weigh 5-10 mg of the purified ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).

-

¹H NMR Acquisition:

-

Set the spectral width to 10-15 ppm.

-

Use a 30-45° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 200-250 ppm.

-

Use a 45° pulse angle.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-5 (pyrazole) |

| ~7.70 | dd | 2H | H-2', H-6' (phenyl) |

| ~7.20 | t | 2H | H-3', H-5' (phenyl) |

| ~6.90 | s | 1H | H-4 (pyrazole) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features. The downfield region is dominated by the aromatic protons. The doublet at approximately 8.10 ppm is assigned to the H-5 proton of the pyrazole ring, which is deshielded by the anisotropic effect of the adjacent nitrogen atom and the phenyl ring. The two signals in the 7.20-7.70 ppm range, a doublet of doublets and a triplet, are characteristic of a para-substituted phenyl ring, in this case, the 4-fluorophenyl group. The singlet at around 6.90 ppm corresponds to the H-4 proton of the pyrazole ring.

The upfield region displays the signals for the ethyl ester group. The quartet at approximately 4.40 ppm is due to the methylene protons (-OCH₂-), which are split by the adjacent methyl protons. Correspondingly, the triplet at around 1.40 ppm arises from the methyl protons (-CH₃), split by the methylene protons. The integration of these signals (1H, 2H, 2H, 1H, 2H, 3H) confirms the number of protons in each unique chemical environment.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~160.0 (d) | C-4' (phenyl, J_CF) |

| ~145.0 | C-3 (pyrazole) |

| ~140.0 | C-5 (pyrazole) |

| ~136.0 | C-1' (phenyl) |

| ~122.0 (d) | C-2', C-6' (phenyl, J_CF) |

| ~116.0 (d) | C-3', C-5' (phenyl, J_CF) |

| ~110.0 | C-4 (pyrazole) |

| ~61.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The ester carbonyl carbon is the most deshielded, appearing around 162.0 ppm. The carbons of the 4-fluorophenyl ring exhibit characteristic splitting due to coupling with the fluorine atom. The C-4' carbon, directly attached to the fluorine, will appear as a doublet with a large one-bond coupling constant (¹J_CF). The ortho (C-3', C-5') and meta (C-2', C-6') carbons will also show smaller C-F couplings. The pyrazole ring carbons (C-3, C-4, and C-5) are observed in the aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl group (-OCH₂- and -CH₃) appear in the upfield region at approximately 61.0 and 14.0 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]

Experimental Protocol: IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1510 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1220 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-N stretch |

Interpretation of IR Spectrum

The IR spectrum provides a molecular "fingerprint".[5] The most prominent absorption band is expected around 1720 cm⁻¹, which is a strong, sharp peak characteristic of the C=O stretching vibration of the ester functional group.[7] The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below this value. The C=C stretching vibrations of both the pyrazole and phenyl rings will give rise to absorptions in the 1600-1510 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the C-O stretch of the ester. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption around 1220 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions unique to the molecule.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data (ESI+)

| m/z | Assignment |

| 249.08 | [M+H]⁺ |

| 203.07 | [M - C₂H₅O + H]⁺ |

| 121.05 | [C₇H₅FN]⁺ |

Interpretation of Mass Spectrum

The molecular formula of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is C₁₂H₁₁FN₂O₂. The calculated monoisotopic mass is approximately 248.08 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 249.08.

Under higher energy conditions or using EI, fragmentation will occur. A common fragmentation pathway for pyrazoles involves the loss of stable neutral molecules.[8][9]

Figure 2: Proposed fragmentation pathway for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

A likely initial fragmentation is the loss of the ethoxy radical from the ester group, leading to a fragment at m/z 203.07. Further fragmentation could involve the cleavage of the pyrazole ring, potentially leading to the formation of the stable 4-fluorophenylnitrilium ion or related fragments around m/z 121.05. The precise fragmentation pattern provides confirmatory evidence for the connectivity of the molecular structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and corroborates the structural assembly through fragmentation analysis. This comprehensive spectroscopic blueprint is indispensable for ensuring the identity, purity, and quality of this important pyrazole derivative in any research or development setting.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- IR Group Frequencies. UMass OWL.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Interpreting Infrared Spectra. Specac Ltd.

- IR Chart. University of California, Los Angeles.

- Infrared Spectroscopy. Michigan State University.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.

- The NMR interpretations of some heterocyclic compounds which are... ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Promising Heterocycle

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate stands as a molecule of significant interest within contemporary pharmaceutical and agrochemical research. Its structural motif is a cornerstone in the design of a new generation of bioactive agents. However, the journey from synthesis to application is often dictated by a fundamental physicochemical property: solubility. A comprehensive understanding of how this compound behaves in various solvent systems is not merely academic; it is a critical determinant of its efficacy, bioavailability, and the feasibility of its formulation.

This technical guide is crafted to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating the solubility of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. In the absence of extensive published quantitative data for this specific molecule, this guide adopts a predictive and methodological approach. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for its experimental determination, and outline the thermodynamic analysis required to fully characterize the dissolution process. This document is designed to be a practical and authoritative resource, empowering you to generate and interpret the solubility data that is crucial for advancing your research and development endeavors.

Part 1: Molecular Profile and Theoretical Solubility Considerations

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a white crystalline solid with a molecular formula of C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol .[1] Its melting point is in the range of 154-160 °C.[1] The structure, featuring a pyrazole core, a fluorophenyl substituent, and an ethyl carboxylate group, suggests a molecule with moderate polarity.

The principle of "like dissolves like" provides a foundational qualitative prediction of its solubility. The presence of the polar pyrazole ring with its nitrogen atoms capable of hydrogen bonding, the ester group, and the electronegative fluorine atom suggests that it will exhibit favorable interactions with polar solvents. Conversely, the aromatic phenyl ring and the ethyl group introduce lipophilic character, indicating that it will also have some solubility in less polar organic solvents.

The interplay of these structural features will govern its solubility in different solvent classes:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors, while the N-H of the pyrazole (if present in the tautomeric form) could act as a hydrogen bond donor. This suggests a degree of solubility in protic solvents. However, the overall size of the molecule and the presence of the aromatic ring may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. The absence of hydrogen bond donation from the solvent may alter the specific interactions compared to protic solvents, but significant solubility is anticipated.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower, driven primarily by weaker van der Waals forces interacting with the phenyl and ethyl groups.

Part 2: Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol 1: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in a selection of solvents at a constant temperature.

Materials:

-

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (purity ≥ 98%)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, hexane) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to permit the settling of undissolved solids.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Below is a conceptual workflow for this experimental protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Part 3: Thermodynamic Analysis of the Dissolution Process

Understanding the thermodynamics of dissolution provides deeper insights into the forces driving the solubilization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. By measuring the solubility at different temperatures, key thermodynamic parameters can be calculated.

The dissolution process can be described by the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution.

-

Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

-

Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

-

Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution. A positive value, indicating increased disorder, is generally expected and favors dissolution.

These parameters are related by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

The van 't Hoff equation can be used to determine the enthalpy of solution from the temperature dependence of solubility:

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

S is the molar solubility

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.

Protocol 2: Thermodynamic Analysis of Dissolution

Objective: To determine the thermodynamic parameters of dissolution for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in a specific solvent.

Procedure:

-

Solubility Measurement at Multiple Temperatures:

-

Following Protocol 1, determine the equilibrium solubility of the compound in the chosen solvent at a minimum of four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K).

-

-

Data Transformation:

-

Convert the solubility data to molar concentrations (mol/L) and then take the natural logarithm (ln(S)).

-

Convert the temperatures to Kelvin and calculate their reciprocals (1/T).

-

-

Van 't Hoff Plot:

-

Plot ln(S) on the y-axis against 1/T on the x-axis.

-

Perform a linear regression analysis on the data points.

-

-

Calculation of Thermodynamic Parameters:

-

From the slope of the regression line, calculate the enthalpy of solution (ΔH°sol).

-

From the y-intercept, calculate the entropy of solution (ΔS°sol).

-

Calculate the Gibbs free energy of solution (ΔG°sol) at a specific temperature (e.g., 298 K) using the fundamental thermodynamic equation.

-

The logical flow for this analysis is depicted below.

Caption: Logical Flow for Thermodynamic Analysis of Dissolution.

Part 4: Strategies for Solubility Enhancement

For many pyrazole derivatives, poor aqueous solubility can be a significant hurdle in drug development.[2] Should ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibit limited solubility in aqueous media, several formulation strategies can be employed to enhance its dissolution and bioavailability.

| Strategy | Principle | Applicability |

| Co-solvency | Increasing the solvating power of the solvent system by adding a water-miscible organic solvent. | Widely used in liquid formulations. |

| pH Adjustment | Altering the ionization state of the molecule to a more soluble form. | Effective for ionizable compounds. The pyrazole ring has a pKa, and its protonation state will be pH-dependent. |

| Surfactant Solubilization | Encapsulating the compound in surfactant micelles. | Useful for highly lipophilic compounds. |

| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to create an amorphous system with higher apparent solubility. | Can significantly improve dissolution rates. |

| Co-crystallization | Modifying the crystal lattice energy by forming a multi-component crystal with a co-former. | Can improve both solubility and dissolution rate. |

The selection of an appropriate solubility enhancement technique will depend on the specific physicochemical properties of the compound and the intended application.

Conclusion

While specific, quantitative solubility data for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is not yet widely disseminated in the scientific literature, this guide provides a comprehensive framework for its theoretical prediction, experimental determination, and thermodynamic characterization. By following the detailed protocols and applying the fundamental principles outlined herein, researchers and drug development professionals can systematically generate the critical solubility data required to advance their work with this promising molecule. The methodologies described are robust, grounded in established physicochemical principles, and will enable a thorough understanding of the solubility profile of this and other novel chemical entities.

References

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the crystal structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. While a specific crystallographic information file (CIF) for this exact compound is not publicly available, this guide will leverage data from closely related N-phenylpyrazole structures to present a representative analysis.[1][2][3][4] We will delve into the significance of pyrazole derivatives in medicinal chemistry, detail the synthesis and crystallization processes, and provide a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis. The guide will further explore the interpretation of the molecular and supramolecular structure, including an analysis of intermolecular interactions through Hirshfeld surfaces. This document is intended to serve as a valuable resource for researchers engaged in the structural characterization of novel pharmaceutical compounds.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[3][5] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged scaffolds in the design of novel therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific arrangement of atoms in space. Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide focuses on ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a representative member of this class. The presence of a fluorophenyl group is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. A thorough crystal structure analysis provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[6]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be achieved through several established synthetic routes for pyrazole ring formation. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

-

Step 1: Formation of the Diketoester Intermediate. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to yield an ethyl 2,4-dioxo-4-phenylbutanoate derivative.[7]

-

Step 2: Cyclization with Hydrazine. The resulting diketoester is then treated with 4-fluorophenylhydrazine in a suitable solvent, often with acid catalysis (e.g., glacial acetic acid), to facilitate the ring-closing reaction and formation of the pyrazole ring.[7][8]

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel to isolate the desired ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) is performed to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system. The solution is loosely covered and left undisturbed at room temperature to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.

-

Vapor Diffusion: Alternatively, a solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Crystal Harvesting: Once well-formed, single crystals are carefully harvested and prepared for mounting on the diffractometer.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid.[6][9][10]

Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[9][10] The resulting diffraction pattern of spots is unique to the crystal's internal structure. The positions and intensities of these diffracted beams are governed by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction.

Experimental Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key steps, as illustrated in the following workflow diagram.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[10]

-

Data Collection: The crystal is placed in a diffractometer, and a beam of monochromatic X-rays (typically Mo Kα or Cu Kα radiation) is directed at it.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[11][12]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[13]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[10]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[14][15] This iterative process minimizes the R-factor, a measure of the goodness of fit.

Structural Insights: Molecular and Supramolecular Features

Based on the analysis of closely related structures, we can anticipate the key structural features of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.[1][3]

Molecular Geometry

The molecule is expected to consist of a planar pyrazole ring connected to a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position.

| Parameter | Expected Value Range | Significance |

| Dihedral Angle (Pyrazole - Phenyl) | 40-60° | Indicates the degree of twisting between the two rings.[3] |